Product packaging for L-Tyrosine98.5per cent(Cat. No.:CAS No. 1164-16-6)

L-Tyrosine98.5per cent

Cat. No.: B1143451
CAS No.: 1164-16-6
M. Wt: 181.18854
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Description

Historical Trajectories in L-Tyrosine Discovery and Early Characterization

The journey to understanding L-Tyrosine began in the mid-19th century, with its initial isolation and subsequent characterization laying the groundwork for comprehending its vital biochemical functions.

L-Tyrosine was first discovered in 1846 by the German chemist Justus von Liebig. wikipedia.orgbritannica.comwikidoc.orgdrugs.com He isolated the compound from casein, a protein found in cheese. wikipedia.orgwikidoc.orgdrugs.comacs.orgmikronaehrstoffcoach.com This origin is reflected in its name, as "tyrosine" is derived from the Greek word "tyrós," which means cheese. wikipedia.orgwikidoc.orgdrugs.commikronaehrstoffcoach.comebi.ac.uk The compound is also known by its systematic IUPAC name, (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid, and other synonyms such as 4-hydroxyphenylalanine. wikipedia.orgmpbio.com

Following its discovery, the understanding of L-Tyrosine's biochemical roles has evolved significantly. Initially identified as a component of proteins, further research revealed its broader importance. In 1906, E. Abderhalden and Y. Teruuchi isolated it from silk waste, further establishing its presence in various protein structures. acs.org Over time, scientists elucidated its crucial role as a precursor for a wide range of specialized metabolites, including neurotransmitters and hormones. wikipedia.orgbasys2.canih.gov The recognition of its involvement in signal transduction through post-translational modifications marked a major advancement in comprehending its regulatory functions within the cell. wikipedia.orgacs.orgbasys2.ca

Academic Significance of L-Tyrosine in Modern Biological Sciences

L-Tyrosine holds a position of paramount importance in contemporary biological sciences due to its multifaceted contributions to cellular structure and function.

L-Tyrosine is one of the 20 standard amino acids that cells use to synthesize proteins. wikipedia.orgebi.ac.ukbasys2.ca It is incorporated into polypeptide chains during translation, a process encoded by the mRNA codons UAC and UAU. wikipedia.orgebi.ac.uk As a component of nearly all proteins, it contributes to their three-dimensional structure and function. intercell-pharma.desigmaaldrich.com Although classified as a non-essential amino acid because the human body can synthesize it from the essential amino acid phenylalanine, its presence in proteins is universal across all domains of life. wikidoc.orgacs.orgbasys2.casigmaaldrich.com

L-Tyrosine serves as a critical starting material for the biosynthesis of a wide variety of specialized metabolites with diverse physiological functions. wikipedia.orgnih.gova-z.lu

In animals , L-Tyrosine is a precursor to:

Catecholamines: This class of neurotransmitters and hormones includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgbasys2.cawikipedia.orgbritannica.com The synthesis begins with the conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway. wikipedia.orgahajournals.org These molecules are fundamental to the nervous system, regulating mood, stress response, and cognitive function. basys2.caexamine.comnih.govpalomahealth.com

Thyroid Hormones: The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are synthesized from tyrosine residues within the thyroglobulin protein. wikipedia.orgbasys2.caontosight.ainih.gov This process involves the iodination of tyrosine to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are then coupled to create the active hormones. palomahealth.comontosight.ainih.govdarwin-nutrition.fr

Melanin (B1238610): This pigment, responsible for coloration in skin, hair, and eyes, is produced from L-Tyrosine. wikipedia.orgnih.govnih.gov The initial step in melanogenesis is the oxidation of L-Tyrosine to dopaquinone (B1195961) by the enzyme tyrosinase. nih.govmdpi.com

Coenzyme Q10: L-Tyrosine is necessary for the synthesis of the benzoquinone structure that forms part of coenzyme Q10, an essential component of the mitochondrial electron transport chain. wikipedia.orgbasys2.casigmaaldrich.com

In plants , L-Tyrosine is a precursor to a vast array of specialized metabolites, including:

Benzylisoquinoline alkaloids: This large and diverse group of compounds includes medicinally important substances like morphine and codeine, which are synthesized from L-Tyrosine in the opium poppy (Papaver somniferum). wikipedia.orgnih.gov

Tocopherols (Vitamin E), Plastoquinone, and Ubiquinone: These molecules are essential for plant life, with roles in antioxidation and photosynthesis. nih.govnih.gov

Rosmarinic acid, Dhurrin, and Salidroside: These compounds are found in various plant families and have diverse ecological and medicinal properties. nih.gov

Betalains: These pigments are responsible for the red and yellow colors in plants of the Caryophyllales order. nih.govroyalsocietypublishing.org

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, and L-Tyrosine is a key target for several of these modifications, which play a crucial role in regulating protein function and cell signaling. wikipedia.org

Phosphorylation: The addition of a phosphate (B84403) group to the hydroxyl group of a tyrosine residue is known as tyrosine phosphorylation. wikipedia.orgsigmaaldrich.com This reversible modification is a fundamental mechanism in signal transduction, controlling processes such as cell growth, differentiation, and migration. wikipedia.orgwikipedia.orgnih.govpnas.org It is catalyzed by enzymes called tyrosine kinases. wikipedia.orgsigmaaldrich.comwikipedia.org

Sulfation: The addition of a sulfate (B86663) group to a tyrosine residue, a process called tyrosine sulfation, is another important PTM. wikipedia.orgwikipedia.orgnih.gov This modification occurs in the Golgi apparatus and is critical for a variety of protein-protein interactions, including those involved in the immune response and viral entry into host cells. sigmaaldrich.comnih.govresearchgate.net

Other Modifications: Tyrosine residues can also undergo other, less common PTMs, such as adenylylation and uridylylation. wikipedia.org Nitration of tyrosine residues is another modification that can occur under conditions of oxidative stress. nih.gov

Data Tables

Table 1: Key Discoveries and Naming of L-Tyrosine

Year Event Key Figure(s) Source
1846 Initial isolation from casein Justus von Liebig wikipedia.orgbritannica.comwikidoc.orgdrugs.com

Table 2: Major Specialized Metabolites Derived from L-Tyrosine

Class of Metabolite Examples Organism(s) Key Function(s)
Catecholamines Dopamine, Norepinephrine, Epinephrine Animals Neurotransmission, Stress response
Thyroid Hormones Thyroxine (T4), Triiodothyronine (T3) Animals Metabolism regulation
Pigments Melanin, Betalains Animals, Plants Coloration
Alkaloids Morphine, Codeine Plants Defense, Medicinal properties

Table 3: Common Post-Translational Modifications of L-Tyrosine

Modification Description Key Enzymes Biological Significance
Phosphorylation Addition of a phosphate group Tyrosine kinases Signal transduction, Regulation of enzyme activity
Sulfation Addition of a sulfate group Tyrosylprotein sulfotransferases Protein-protein interactions, Immune response

Table 4: Compound Names Mentioned in the Article

Compound Name
L-Tyrosine
Phenylalanine
Dopamine
Norepinephrine (Noradrenaline)
Epinephrine (Adrenaline)
L-DOPA (3,4-dihydroxyphenylalanine)
Thyroxine (T4)
Triiodothyronine (T3)
Monoiodotyrosine (MIT)
Diiodotyrosine (DIT)
Melanin
Dopaquinone
Coenzyme Q10
Morphine
Codeine
Rosmarinic acid
Dhurrin
Salidroside
Betalains
Tocopherols (Vitamin E)
Plastoquinone
Ubiquinone
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid

Properties

CAS No.

1164-16-6

Molecular Formula

C9H11NO3

Molecular Weight

181.18854

Synonyms

L-Tyrosine98.5%

Origin of Product

United States

L Tyrosine Biosynthesis and Catabolism Pathways Across Biological Systems

Biosynthetic Routes in Prokaryotes and Eukaryotes

The synthesis of L-Tyrosine follows different routes in various biological systems. Prokaryotes and plants primarily utilize the shikimate pathway, while mammals synthesize it through the hydroxylation of L-phenylalanine. sigmaaldrich.comannualreviews.org

Shikimate Pathway in Microorganisms and Plants

The shikimate pathway is a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the synthesis of aromatic amino acids, including L-Tyrosine. annualreviews.organnualreviews.org This pathway is absent in animals, making these amino acids essential components of their diet. annualreviews.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and culminates in the formation of chorismate. annualreviews.orgasm.org

Chorismate is a critical branch-point intermediate in the biosynthesis of aromatic compounds. asm.orgwikipedia.org It serves as the common precursor for the synthesis of L-phenylalanine, L-tyrosine, and L-tryptophan. asm.orgwikipedia.org The conversion of chorismate to prephenate, catalyzed by chorismate mutase, is the first committed step in the biosynthesis of L-phenylalanine and L-Tyrosine. frontiersin.org

From prephenate, two primary pathways lead to the formation of L-Tyrosine in microorganisms and plants. frontiersin.org

The Prephenate Pathway: In most microbes, prephenate is first converted to 4-hydroxyphenylpyruvate (HPP) by the enzyme prephenate dehydrogenase (PDH), which is a TyrA dehydrogenase. frontiersin.orgnih.gov Subsequently, HPP is transaminated by tyrosine aminotransferase (TyrB) to yield L-Tyrosine. frontiersin.orgnih.gov

The Arogenate Pathway: In plants and some microbes, the order of reactions is reversed. frontiersin.orgnih.gov Prephenate is first transaminated by prephenate aminotransferase to form arogenate. frontiersin.orgnih.gov Arogenate is then converted to L-Tyrosine by arogenate dehydrogenase (ADH), another TyrA family enzyme. frontiersin.orgnih.gov

EnzymeReactionOrganism(s)
Prephenate Dehydrogenase (PDH) Prephenate → 4-hydroxyphenylpyruvateMost microbes frontiersin.orgnih.gov
Tyrosine Aminotransferase (TyrB) 4-hydroxyphenylpyruvate → L-TyrosineMost microbes frontiersin.orgnih.gov
Prephenate Aminotransferase Prephenate → ArogenatePlants, some microbes frontiersin.orgnih.gov
Arogenate Dehydrogenase (ADH) Arogenate → L-TyrosinePlants, some microbes frontiersin.orgnih.gov

Some microorganisms, such as Corynebacterium glutamicum, utilize an alternative route known as the pretyrosine pathway. asm.org In this pathway, prephenate is converted to pretyrosine by an aminotransferase. asm.org Pretyrosine is then converted to L-Tyrosine by pretyrosine dehydrogenase. asm.org This pathway is distinct as it appears to be the exclusive route for L-Tyrosine synthesis in these organisms, which lack the 4-hydroxyphenylpyruvate pathway. asm.org

L-Phenylalanine Hydroxylation in Mammalian Systems

In mammals, L-Tyrosine is synthesized from the essential amino acid L-phenylalanine. wikipedia.orgresearchgate.net This conversion is a critical metabolic process, primarily occurring in the liver. researchgate.net

The hydroxylation of L-phenylalanine to L-Tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgnih.gov PAH is a monooxygenase that requires a non-heme iron and the cofactor tetrahydrobiopterin (B1682763) (BH4) for its catalytic activity. wikipedia.orgresearchgate.net During the reaction, molecular oxygen is utilized, with one oxygen atom being incorporated into the phenyl ring of phenylalanine to form the hydroxyl group of tyrosine, and the other oxygen atom being transferred to BH4. wikipedia.orgresearchgate.net The iron atom at the active site is crucial for binding and activating the molecular oxygen. nih.gov The binding of both L-phenylalanine and the BH4 cofactor to the enzyme is essential for the catalytic cycle. nih.gov

ComponentRole in Phenylalanine Hydroxylation
Phenylalanine Hydroxylase (PAH) Enzyme catalyzing the conversion of L-phenylalanine to L-Tyrosine. wikipedia.orgnih.gov
L-Phenylalanine Substrate that is hydroxylated. wikipedia.orgresearchgate.net
Molecular Oxygen (O2) Provides the hydroxyl group for L-Tyrosine. wikipedia.orgresearchgate.net
Tetrahydrobiopterin (BH4) Cofactor that is oxidized during the reaction. wikipedia.orgresearchgate.net
Iron (Fe) Essential metal ion at the active site for oxygen activation. nih.gov
Inter-Conversion Dynamics with Phenylalanine

In mammals, L-Tyrosine is synthesized from the essential amino acid L-Phenylalanine, which must be obtained from dietary sources. wikipedia.orgsmpdb.ca This conversion is the primary metabolic source of L-Tyrosine and is catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgdavuniversity.org The reaction is an irreversible hydroxylation, where a hydroxyl group is added to the para-position of the aromatic ring of phenylalanine to form tyrosine (p-hydroxy phenylalanine). wikipedia.orgdavuniversity.org

Catabolic Pathways of L-Tyrosine

The breakdown of L-Tyrosine occurs through several enzymatic pathways, primarily in the liver, to generate energy or produce other necessary molecules. davuniversity.orgencyclopedia.pub The carbon skeleton of tyrosine is ultimately converted into metabolites that can enter central metabolic cycles. encyclopedia.pub This degradation makes L-Tyrosine both a glucogenic and a ketogenic amino acid, as its breakdown products can be used for the synthesis of glucose and ketone bodies, respectively. davuniversity.org The two main catabolic routes are the homogentisate (B1232598) pathway, which is prevalent in most aerobic organisms, and the homoprotocatechuate pathway, found in specific bacterial species. nih.govnih.gov

Homogentisate Pathway (Major Oxidative Degradation Route)

The homogentisate pathway is the principal route for the oxidative degradation of L-Tyrosine in a wide range of organisms, including mammals and many bacteria. nih.govplos.org This multi-step pathway converts tyrosine into fumarate (B1241708) and acetoacetate, which are intermediates of the central metabolism. nih.govnih.gov The pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and aromatic ring cleavage. nih.gov

Tyrosine Aminotransferase (TAT) and 4-Hydroxyphenylpyruvate Dioxygenase (HPD) Roles

The catabolism of L-Tyrosine via the homogentisate pathway begins with two critical enzymatic steps.

The first and rate-limiting step is the conversion of L-Tyrosine to 4-hydroxyphenylpyruvate. wikipedia.orgtaylorandfrancis.com This reaction is a transamination catalyzed by the liver enzyme Tyrosine Aminotransferase (TAT) , which is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. davuniversity.orgwikipedia.org TAT transfers the amino group from tyrosine to α-ketoglutarate, resulting in the formation of 4-hydroxyphenylpyruvate and glutamate (B1630785). wikipedia.org This enzyme exhibits a high specificity for tyrosine. wikipedia.orguniprot.org

The second step involves the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPD) , an Fe(II)-containing non-heme oxygenase. wikipedia.orgnih.gov HPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. wikipedia.orgmedlineplus.govuniprot.org This complex reaction involves the incorporation of both atoms of a dioxygen molecule, leading to oxidative decarboxylation of the pyruvate (B1213749) side chain, hydroxylation of the aromatic ring, and rearrangement of the side chain to form homogentisate. nih.govnih.gov HPD is found in nearly all aerobic life forms and is crucial for tyrosine metabolism. wikipedia.org

Key Enzymes in the Initial Steps of the Homogentisate Pathway
EnzymeGene (Human)CofactorSubstrateProductFunction
Tyrosine Aminotransferase (TAT)TAT medlineplus.govPyridoxal Phosphate (PLP) wikipedia.orgL-Tyrosine wikipedia.org4-Hydroxyphenylpyruvate wikipedia.orgCatalyzes the initial, rate-limiting transamination of L-Tyrosine. wikipedia.org
4-Hydroxyphenylpyruvate Dioxygenase (HPD)HPD medlineplus.govFe(II) wikipedia.org4-Hydroxyphenylpyruvate medlineplus.govHomogentisate medlineplus.govCatalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. wikipedia.org
Ring Cleavage by Homogentisate 1,2-Dioxygenase

Following its formation, homogentisate undergoes aromatic ring cleavage, a critical step in the pathway. This reaction is catalyzed by Homogentisate 1,2-Dioxygenase (HGD) , also known as homogentisate oxidase. wikipedia.orgontosight.ai HGD is a non-heme Fe(II)-dependent enzyme that utilizes molecular oxygen to break open the stable benzene (B151609) ring of homogentisate. ontosight.aiebi.ac.uk The enzyme specifically cleaves the ring between the C1 and C2 positions, incorporating both atoms of dioxygen to produce 4-maleylacetoacetate (B1238811). ontosight.aiebi.ac.uk The catalytic mechanism involves the coordination of the iron cofactor to several histidine and glutamate residues in the active site. wikipedia.orgnih.gov This precise enzymatic action is essential for the further degradation of the tyrosine carbon skeleton. ontosight.ai

Terminal Products Entering Central Metabolic Cycles

The final stages of the homogentisate pathway convert 4-maleylacetoacetate into intermediates that directly enter the central metabolic cycles of the cell.

Isomerization: 4-maleylacetoacetate is first isomerized to 4-fumarylacetoacetate by the enzyme maleylacetoacetate isomerase , which requires glutathione (B108866) as a coenzyme. nih.gov This reaction converts the cis-isomer to a trans-isomer. nih.gov

Hydrolysis: The final enzyme in the pathway, fumarylacetoacetate hydrolase , cleaves 4-fumarylacetoacetate into two smaller molecules: fumarate and acetoacetate . smpdb.canih.gov

These terminal products are key metabolic intermediates. Fumarate is an intermediate of the citric acid (Krebs) cycle and can be used in gluconeogenesis, highlighting the glucogenic nature of tyrosine. nih.govresearchgate.net Acetoacetate is a ketone body, which can be converted to acetyl-CoA and enter the citric acid cycle for energy production or be used in lipid synthesis, demonstrating the ketogenic nature of tyrosine. nih.govnih.gov

Enzymes of the Homogentisate Pathway
StepEnzymeSubstrateProduct
1Tyrosine Aminotransferase (TAT)L-Tyrosine4-Hydroxyphenylpyruvate
24-Hydroxyphenylpyruvate Dioxygenase (HPD)4-HydroxyphenylpyruvateHomogentisate
3Homogentisate 1,2-Dioxygenase (HGD)Homogentisate4-Maleylacetoacetate
4Maleylacetoacetate Isomerase4-Maleylacetoacetate4-Fumarylacetoacetate
5Fumarylacetoacetate Hydrolase4-FumarylacetoacetateFumarate + Acetoacetate

Homoprotocatechuate Pathway in Specific Bacterial Species

While the homogentisate pathway is the most common route for L-Tyrosine degradation, some Gram-positive bacteria utilize an alternative route known as the homoprotocatechuate pathway. nih.govasm.org This pathway has been identified in species of Micrococcus, Bacillus, and Arthrobacter. nih.govnih.gov

In this metabolic sequence, L-Tyrosine is first converted to 4-hydroxyphenylpyruvic acid. nih.gov Subsequently, this intermediate is transformed into 4-hydroxyphenylacetic acid. nih.govasm.org A hydroxylase enzyme then acts on 4-hydroxyphenylacetic acid to produce 3,4-dihydroxyphenylacetic acid (homoprotocatechuate) . nih.govasm.org This compound serves as the substrate for ring fission. The aromatic ring of homoprotocatechuate is cleaved by the enzyme homoprotocatechuate 2,3-dioxygenase. nih.govasm.org The resulting products are ultimately degraded to central metabolites such as pyruvate and succinate (B1194679). nih.govnih.gov This pathway represents a distinct evolutionary strategy for the bacterial assimilation of aromatic amino acids. nih.gov

Alternative Degradation Routes and Metabolites (e.g., in microorganisms)

Microorganisms have evolved a variety of pathways to utilize L-Tyrosine as a source of carbon, nitrogen, and energy. These pathways often diverge from the canonical routes observed in higher organisms and lead to the production of a wide range of specialized metabolites. Key alternative degradation pathways include the homoprotocatechuate pathway in Gram-positive bacteria, the formation of pyomelanin via the homogentisate pathway in fungi, and direct conversion to valuable phenolic compounds.

The Homoprotocatechuate Pathway in Gram-Positive Bacteria

A notable alternative to the homogentisate pathway for L-Tyrosine catabolism is the homoprotocatechuate pathway, which has been identified in several Gram-positive bacteria. nih.govnih.govasm.org This pathway involves the cleavage of the aromatic ring of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). nih.govnih.gov

The degradation process begins with the conversion of L-Tyrosine to 4-hydroxyphenylpyruvic acid. Subsequently, this intermediate is transformed into 4-hydroxyphenylacetic acid. nih.gov A nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+)-dependent 3-hydroxylase then acts on 4-hydroxyphenylacetic acid to produce homoprotocatechuate. nih.gov The aromatic ring of homoprotocatechuate is then cleaved by homoprotocatechuate 2,3-dioxygenase, leading to the formation of downstream metabolites that are funneled into central metabolism, ultimately yielding succinate and pyruvate. nih.govnih.gov

Several Gram-positive bacteria have been shown to utilize this pathway, including species of Micrococcus, Bacillus, Corynebacterium, Mycobacterium, and Nocardia. nih.govnih.gov For instance, cell extracts of a Micrococcus species have demonstrated the enzymatic capability to degrade homoprotocatechuate to succinate and pyruvate. nih.gov Similarly, Micrococcus lysodeikticus and a species of Bacillus have been confirmed to employ this catabolic route. nih.govasm.org

Key Enzymes and Intermediates in the Homoprotocatechuate Pathway

StepIntermediate CompoundEnzymeMicroorganism Example(s)
14-Hydroxyphenylpyruvic acidL-Tyrosine aminotransferaseMicrococcus sp., Bacillus sp. nih.govnih.govasm.org
24-Hydroxyphenylacetic acid4-Hydroxyphenylpyruvate dioxygenase
33,4-Dihydroxyphenylacetic acid (Homoprotocatechuate)4-Hydroxyphenylacetate 3-hydroxylase
4Ring-fission productHomoprotocatechuate 2,3-dioxygenase

Fungal Degradation via Homogentisate and Pyomelanin Production

In several fungal species, the degradation of L-Tyrosine proceeds through the homogentisate pathway, which can lead to the production of a brown pigment known as pyomelanin. nih.govasm.orgmicrobiologyresearch.orgnih.gov This pigment is formed by the auto-oxidation and polymerization of homogentisic acid (HGA), an intermediate in the tyrosine catabolism pathway. asm.orgfrontiersin.org

The pathway is initiated by the conversion of L-Tyrosine to 4-hydroxyphenylpyruvate by tyrosine aminotransferase. This is followed by the action of 4-hydroxyphenylpyruvate dioxygenase (HppD), which forms HGA. nih.gov In the absence of downstream enzymatic activity by homogentisate dioxygenase (HmgA), which would normally cleave the aromatic ring, HGA accumulates and is secreted. nih.govasm.org This secreted HGA then auto-oxidizes and polymerizes to form pyomelanin. asm.orgfrontiersin.org

This pathway has been extensively studied in the opportunistic human pathogen Aspergillus fumigatus. nih.govasm.org Deletion of the hmgA gene in A. fumigatus results in the abolishment of HmgA activity and a significant increase in pyomelanin formation due to HGA accumulation. nih.govasm.org Conversely, deletion of the hppD gene prevents the formation of both HGA and pyomelanin. nih.govasm.org The production of pyomelanin from L-Tyrosine has also been observed in other fungi, including Penicillium chrysogenum and the parasitic yeast-form of Histoplasma capsulatum. microbiologyresearch.orgnih.gov In P. chrysogenum, the transcription of the hmgA gene is induced by the presence of L-Tyrosine. microbiologyresearch.org

Metabolites in the Fungal L-Tyrosine Degradation Pathway to Pyomelanin

MetaboliteProducing Microorganism(s)Metabolic Role
4-HydroxyphenylpyruvateAspergillus fumigatus, Penicillium chrysogenum, Histoplasma capsulatum nih.govasm.orgmicrobiologyresearch.orgnih.govIntermediate in tyrosine catabolism
Homogentisic acid (HGA)Key intermediate, precursor to pyomelanin
PyomelaninAspergillus fumigatus, Penicillium chrysogenum, Histoplasma capsulatum, Aspergillus niger asm.orgmicrobiologyresearch.orgnih.govfrontiersin.orgFinal pigment product

Direct Conversion to High-Value Phenolic Compounds

Several microorganisms can directly convert L-Tyrosine into valuable phenolic compounds through the action of specific enzymes, bypassing extensive degradation pathways.

One significant example is the conversion of L-Tyrosine to p-coumaric acid, a precursor for a wide range of flavonoids and other secondary metabolites. This reaction is catalyzed by tyrosine ammonia-lyase (TAL), an enzyme found in various bacteria and some fungi. academicjournals.orgmdpi.comnih.govasm.org TAL facilitates the non-oxidative deamination of L-Tyrosine to produce p-coumaric acid and ammonia (B1221849). academicjournals.orgnih.gov

The bacterium Rhodobacter sphaeroides possesses a TAL enzyme that efficiently catalyzes this conversion. nih.govnih.gov This enzyme has been heterologously expressed in other bacteria, such as Pseudomonas putida KT2440, to enhance p-coumaric acid production. nih.govmdpi.com The yeast Trichosporon cutaneum also exhibits TAL activity and degrades tyrosine through p-coumaric acid. researchgate.netasm.orgnih.govresearchgate.net In T. cutaneum, the pathway continues with the hydration of p-coumaric acid to β-(4-hydroxyphenyl)-hydracrylic acid, which is then cleaved to 4-hydroxybenzaldehyde. asm.orgnih.gov

Another direct conversion pathway is observed in Rhodobacter sphaeroides OU5, which catabolizes L-Tyrosine through 3,4-dihydroxyphenylalanine (DOPA). nih.govgenome.jp The metabolites in this pathway include 3,4-dihydroxyphenyl-pyruvic acid (DOPP), 3,4-dihydroxyphenyllactic acid (DOPLA), and 3,4-dihydroxybenzoic acid (protocatechuic acid). nih.gov

Microbial Conversion of L-Tyrosine to Phenolic Compounds

ProductKey EnzymeMicroorganism(s)
p-Coumaric acidTyrosine ammonia-lyase (TAL)Rhodobacter sphaeroides, Pseudomonas putida, Trichosporon cutaneum nih.govmdpi.comresearchgate.net
3,4-Dihydroxyphenylalanine (DOPA)Not fully elucidatedRhodobacter sphaeroides OU5 nih.govgenome.jp
4-Hydroxybenzaldehydeβ-(4-hydroxyphenyl)-hydracrylic acid lyaseTrichosporon cutaneum asm.orgnih.gov

Enzymology and Structural Biology of L Tyrosine Metabolic Enzymes

Enzymatic Regulation of L-Tyrosine Metabolic Fluxes

The flow of L-tyrosine through its metabolic pathways is tightly controlled at the enzymatic level, primarily through feedback inhibition and regulation of enzyme expression. These mechanisms ensure that the synthesis and degradation of L-tyrosine and its derivatives are balanced to meet the cell's physiological needs.

Feedback inhibition is a key short-term regulatory mechanism in the biosynthesis of molecules derived from L-tyrosine, such as catecholamines. The catecholamine biosynthetic pathway is initiated by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step. The end-products of this pathway, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), act as feedback inhibitors of TH. nih.gov

This inhibition occurs through a competitive mechanism where the catecholamines vie with the cofactor, tetrahydrobiopterin (B1682763), for binding to the active site of the enzyme. youtube.com This binding of catecholamines to the active site effectively blocks the enzyme's catalytic activity, thus reducing the production of L-DOPA and, consequently, the downstream catecholamines. nih.govyoutube.com This feedback loop allows for the rapid control of catecholamine synthesis in response to their cellular concentrations. Phosphorylation of tyrosine hydroxylase at specific serine residues, such as Ser40, can alleviate this feedback inhibition, providing another layer of regulation. nih.govwikipedia.org

In some microorganisms, the biosynthesis of L-tyrosine itself is regulated by feedback inhibition. For instance, in Nicotiana silvestris, the enzyme arogenate dehydrogenase, which catalyzes the final step in L-tyrosine synthesis, is subject to feedback inhibition by L-tyrosine. nih.gov

Long-term regulation of L-tyrosine metabolic fluxes is achieved through the control of the expression of the genes encoding the metabolic enzymes. This transcriptional regulation is influenced by a variety of signaling molecules and transcription factors.

Tyrosine Hydroxylase (TH): The expression of the TH gene is regulated by several factors, including glucocorticoids and cyclic AMP (cAMP). pnas.orgpnas.org Both of these signaling molecules can increase the levels of TH mRNA. pnas.orgpnas.org The 5'-flanking region of the TH gene contains specific regulatory elements that are responsive to these signals. For example, a region within 272 base pairs upstream of the transcription start site is sufficient to confer inducibility by cAMP. pnas.orgpnas.org The transcription of the TH gene can also be influenced by hormones, drugs, and second messengers that lead to a long-term increase in enzyme synthesis. wikipedia.org Additionally, post-transcriptional mechanisms, such as mRNA stabilization, can play a role in regulating TH expression in response to stimuli like hypoxia. nih.gov

Tyrosine Aminotransferase (TAT): The expression of the TAT gene is also under hormonal control, particularly by glucocorticoids. nih.govnih.gov The regulation of TAT gene expression by glucocorticoids is complex and can involve both transcriptional and post-transcriptional mechanisms. nih.gov In regenerating liver, the induction of TAT mRNA by glucocorticoids is primarily due to the activation of gene transcription. nih.gov However, in a quiescent liver, glucocorticoids appear to enhance the maturation of the primary TAT transcript, suggesting a post-transcriptional regulatory role. nih.gov The tissue-specific hormonal control of the TAT gene is facilitated by the interplay between hormone-responsive elements and binding sites for liver-enriched transcription factors. core.ac.uk

Structural Characterization of Key Enzymes (e.g., Tyrosine Hydroxylase, Tyrosine Aminotransferase, Tyrosine Phenol-Lyase)

The three-dimensional structures of the key enzymes in L-tyrosine metabolism reveal the molecular basis for their catalytic activity and regulation.

The active sites of these enzymes are tailored to bind L-tyrosine and their respective cofactors, ensuring high substrate specificity.

Tyrosine Hydroxylase (TH): The active site of TH contains a non-heme iron atom that is crucial for catalysis. nih.gov The iron is coordinated by two histidine residues and one glutamate (B1630785) residue. nih.gov The active site is located within a deep pocket, and its shape is complementary to the L-tyrosine substrate. nih.gov While TH has a high specificity for L-tyrosine, other aromatic amino acids can also bind to the active site, albeit with lower affinity. Competitive inhibitors of TH, such as α-methyl-L-p-tyrosine and 3-iodo-L-tyrosine, function by competing with L-tyrosine for binding to the active site. scbt.com

Tyrosine Aminotransferase (TAT): The active site of TAT features a lysine (B10760008) residue that forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor. wikipedia.orgnih.gov This cofactor is essential for the transamination reaction. wikipedia.org The active site is located at the interface of the two subunits of the dimeric enzyme. nih.gov Mouse TAT can utilize L-tyrosine, as well as L-glutamate and L-phenylalanine, as amino group donors. nih.govresearchgate.net

Tyrosine Phenol-Lyase (TPL): The active site of TPL also contains a PLP cofactor covalently bound to a lysine residue. ebi.ac.uk The active site can exist in both an "open" and a "closed" conformation. nih.govnih.gov The binding of the substrate induces a conformational change to the closed form, which is catalytically active. nih.govnih.gov The specificity of TPL for L-tyrosine is determined by interactions within a hydrophobic pocket in the active site. ebi.ac.uk

Each of these enzymes relies on specific cofactors to carry out their catalytic functions.

Tyrosine Hydroxylase (TH): TH requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors. wikipedia.org The catalytic mechanism involves the activation of molecular oxygen by the iron center to hydroxylate the aromatic ring of L-tyrosine, forming L-DOPA. nih.gov The BH4 cofactor is oxidized during the reaction and must be regenerated. nih.gov

Tyrosine Aminotransferase (TAT): TAT is a PLP-dependent enzyme. wikipedia.org The catalytic mechanism involves the transfer of the amino group from L-tyrosine to an α-keto acid, typically α-ketoglutarate, via a series of intermediates involving the PLP cofactor. wikipedia.orgnih.govresearchgate.net

Tyrosine Phenol-Lyase (TPL): TPL also utilizes PLP as a cofactor. ebi.ac.uk The mechanism of the β-elimination reaction catalyzed by TPL involves the formation of a quinonoid intermediate after the abstraction of the Cα proton from the substrate. nih.govnih.govresearchgate.net This is followed by the elimination of phenol (B47542) and the subsequent release of pyruvate (B1213749) and ammonia (B1221849). ebi.ac.ukresearchgate.net

The quaternary structure and the presence of allosteric sites are important for the regulation and function of these enzymes.

Tyrosine Hydroxylase (TH): TH exists as a homotetramer, with each subunit containing a regulatory domain, a catalytic domain, and a C-terminal tetramerization domain. wikipedia.org The enzyme exhibits allosteric regulation, where the binding of effectors at sites distinct from the active site can modulate its activity. nih.govwikipedia.org For instance, the binding of catecholamines for feedback inhibition occurs at the active site, but phosphorylation at serine residues in the N-terminal regulatory domain can allosterically relieve this inhibition. nih.govwikipedia.org

Tyrosine Aminotransferase (TAT): TAT is a dimeric enzyme, composed of two identical subunits. wikipedia.orgnih.gov The active sites are located at the interface of these subunits. nih.gov The dimeric structure is essential for its catalytic activity.

Tyrosine Phenol-Lyase (TPL): TPL is a homotetrameric enzyme, which can be described as a dimer of dimers. nih.gov The active site is located at the interface of the large and small domains of one subunit and the large domain of an adjacent subunit. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in L-Tyrosine Metabolism

Enzyme Abbreviation Function Cofactor(s) Quaternary Structure
Tyrosine Hydroxylase TH Converts L-tyrosine to L-DOPA Fe2+, O2, Tetrahydrobiopterin (BH4) Homotetramer
Tyrosine Aminotransferase TAT Transfers amino group from L-tyrosine Pyridoxal-5'-phosphate (PLP) Homodimer

Table 2: Regulatory Mechanisms of L-Tyrosine Metabolic Enzymes

Enzyme Feedback Inhibitors Transcriptional Activators Transcriptional Repressors
Tyrosine Hydroxylase Dopamine, Norepinephrine, Epinephrine Glucocorticoids, cAMP -
Tyrosine Aminotransferase - Glucocorticoids -

Enzyme Kinetics and Inhibitor Studies of L-Tyrosine Metabolic Enzymes

The study of enzyme kinetics and inhibitors is crucial for understanding the metabolic pathways involving L-tyrosine. Kinetic parameters provide insights into the efficiency and substrate affinity of enzymes, while inhibitor studies help in identifying molecules that can modulate their activity, which has significant implications in medicine and biotechnology.

Determination of Kinetic Parameters (Km, Vmax, kcat)

The kinetic parameters Km, Vmax, and kcat are fundamental to characterizing the catalytic behavior of enzymes involved in L-tyrosine metabolism. Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. The turnover number, kcat, signifies the number of substrate molecules converted to product per enzyme molecule per unit of time, representing the enzyme's catalytic efficiency.

Research has determined these parameters for several key enzymes in L-tyrosine pathways, such as tyrosinase and tyrosine aminotransferase, using various substrates. For instance, studies on mushroom tyrosinase have calculated the Km and Vmax for substrates like L-DOPA and L-tyrosine methyl ester. mdpi.com Similarly, the kinetic properties of tyrosine aminotransferase from different organisms have been extensively studied, revealing its substrate specificity. nih.govscispace.com

Below are interactive data tables summarizing the kinetic parameters for some L-Tyrosine metabolic enzymes.

Table 1: Kinetic Parameters of Tyrosinase
SubstrateEnzyme SourceKm (mM)Vmax (mM s-1)Reference
L-DOPAStreptomyces albus7.81.7 mdpi.com
L-tyrosine methyl esterStreptomyces albus0.50.013 mdpi.com
Table 2: Kinetic Parameters of Tyrosine Aminotransferase (TAT)
SubstrateEnzyme SourceKm (mM)Vmax (µM·min-1·µg-1)kcat (s-1)Reference
L-TyrosineOpium Poppy1.82-- nih.gov
α-KetoglutarateOpium Poppy0.35-- nih.gov
TyrosineMouse1.8 ± 0.5-1160 ± 240 researchgate.net
GlutamateMouse4.9 ± 0.8-560 ± 40 researchgate.net
PhenylalanineMouse11.4 ± 4.1-920 ± 210 researchgate.net

Characterization of Specific Enzyme Inhibitors

The inhibition of enzymes in the L-tyrosine metabolic pathway is a significant area of research, particularly for therapeutic applications. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are classified based on their mechanism of action as competitive, non-competitive, uncompetitive, or mixed inhibitors. The potency of an inhibitor is often quantified by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) or its Ki value (the inhibition constant), which reflects the binding affinity of the inhibitor to the enzyme. nih.gov

A wide array of natural and synthetic compounds have been identified as inhibitors of enzymes such as tyrosinase and tyrosine hydroxylase. For example, various flavonoids, chalcones, and other phenolic compounds have been shown to inhibit mushroom tyrosinase through different mechanisms. mdpi.comnih.gov Kinetic studies are essential to determine the type of inhibition and the inhibitor's potency. For instance, kinetic analysis revealed that nicotinic acid and picolinic acid act as competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. researchgate.net

The following interactive data table provides a summary of specific inhibitors for L-Tyrosine metabolic enzymes.

Table 3: Specific Inhibitors of L-Tyrosine Metabolic Enzymes
InhibitorTarget EnzymeType of InhibitionKi (µM)IC50 (µM)Reference
Nicotinic acidMushroom Tyrosinase (monophenolase)Competitive1210- researchgate.net
Picolinic acidMushroom Tyrosinase (monophenolase)Competitive1970- researchgate.net
Nicotinic acidMushroom Tyrosinase (diphenolase)Competitive2400- researchgate.net
Picolinic acidMushroom Tyrosinase (diphenolase)Competitive2930- researchgate.net
2',4',7-TrihydroxyisoflavoneMushroom TyrosinaseCompetitive10.3 ± 0.839.7 ± 1.5 nih.gov
2'-Hydroxygenistein-7-O-gentiobiosideMushroom TyrosinaseCompetitive44.2 ± 1.750.0 ± 3.7 nih.gov
7,8,4'-TrihydroxyflavoneMushroom Tyrosinase (diphenolase)Non-competitive9.50 ± 0.4010.31 ± 0.41 nih.gov
N-Methyl-L-tyrosineTyrosine HydroxylaseCompetitive-- scbt.com
α-Methyl-para-tyrosine (Metirosine)Tyrosine Hydroxylase--- wikipedia.org

Molecular and Cellular Functions of L Tyrosine

L-Tyrosine in Protein Synthesis and Structure

As one of the 20 standard amino acids, L-Tyrosine is a crucial building block for nearly all proteins in the body. intercell-pharma.de Its incorporation into polypeptide chains is a fundamental process in protein synthesis, and its distinct chemical properties significantly influence the final three-dimensional structure and function of proteins.

Incorporation into Polypeptide Chains

Encoded by the codons UAC and UAU in messenger RNA, L-Tyrosine is integrated into growing polypeptide chains during the process of translation. wikipedia.org The fidelity of this incorporation is vital for the synthesis of functional proteins. While the cellular machinery predominantly utilizes L-Tyrosine, studies have shown that analogous structures can sometimes be mistakenly incorporated, potentially leading to protein misfolding and aggregation. mdpi.comresearchgate.net The process of selecting the correct aminoacyl-tRNA, in this case, L-Tyrosyl-tRNA, involves a proofreading mechanism to ensure the accuracy of protein synthesis. nih.gov

Influence on Protein Folding and Stability

Table 1: Influence of L-Tyrosine on Protein Stability

Interaction Type Role of L-Tyrosine Impact on Protein Structure
Hydrophobic Interactions The aromatic ring of tyrosine participates in nonpolar interactions within the protein's interior. Contributes to the collapse of the polypeptide chain into a compact, stable conformation.
Hydrogen Bonding The hydroxyl (-OH) group of the tyrosine side chain can act as both a hydrogen bond donor and acceptor. Stabilizes secondary structures like alpha-helices and beta-sheets, as well as tertiary structure. researchgate.netuiowa.edu
π-π Stacking The aromatic rings of two tyrosine residues can stack on top of each other. Provides additional stabilization energy to the folded protein.

Role in Mediating Molecular Recognition and Protein-Protein Interactions

The versatile nature of the tyrosine side chain makes it exceptionally well-suited for mediating molecular recognition and protein-protein interactions. nih.govnih.gov Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and cation-pi interactions, allows it to form specific and high-affinity binding sites. nih.govsemanticscholar.org Consequently, tyrosine residues are frequently found at the interfaces of protein-protein complexes, where they play a critical role in the association and dissociation of binding partners. nih.gov The hydroxyl group of tyrosine can also act as a key contact point in these interactions.

Post-Translational Modifications of L-Tyrosine Residues

Following its incorporation into a polypeptide chain, L-Tyrosine residues can undergo a variety of chemical modifications known as post-translational modifications (PTMs). These modifications dramatically expand the functional repertoire of proteins and are central to cellular regulation.

Tyrosine Phosphorylation in Cellular Signal Transduction

One of the most critical PTMs involving tyrosine is phosphorylation, the addition of a phosphate (B84403) group to the hydroxyl moiety of the tyrosine side chain. wikipedia.orgwikipedia.org This reversible process is a cornerstone of cellular signal transduction, controlling a vast array of cellular processes including growth, differentiation, migration, and metabolism. wikipedia.orgatsjournals.org The addition of the negatively charged phosphate group can induce conformational changes in the protein, altering its enzymatic activity, subcellular localization, or its ability to interact with other proteins. wikipedia.org

The enzymes responsible for catalyzing the transfer of a phosphate group from ATP to a tyrosine residue are known as protein tyrosine kinases (PTKs). wikipedia.org PTKs are a large and diverse family of enzymes that are essential for cellular signaling. wikipedia.orgsinobiological.com They can be broadly classified into two main categories: receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs). sinobiological.com

RTKs are transmembrane proteins that are activated by the binding of extracellular ligands, such as growth factors and hormones. wikipedia.orgsinobiological.com This binding event triggers a cascade of intracellular signaling events, often initiated by the autophosphorylation of tyrosine residues within the kinase domain of the receptor itself. sinobiological.com These phosphorylated tyrosine sites then serve as docking sites for other signaling proteins containing specific recognition domains, such as the SH2 domain. nih.govmdpi.com

NRTKs are located in the cytoplasm, nucleus, or associated with the inner leaflet of the plasma membrane. wikipedia.org They are involved in a wide range of signaling pathways and are often activated downstream of RTKs or other cell surface receptors. wikipedia.org

The substrates of PTKs are numerous and diverse, encompassing a wide range of cellular proteins, including enzymes, transcription factors, and cytoskeletal proteins. nih.gov The specific phosphorylation of these substrates by PTKs acts as a molecular switch, turning their activity on or off and thereby propagating the signal throughout the cell. wikipedia.org

Table 2: Key Protein Tyrosine Kinases and Their Substrates

Kinase Family Example Kinase Cellular Location Key Substrates
Receptor Tyrosine Kinases (RTKs) Epidermal Growth Factor Receptor (EGFR) Plasma Membrane PLC-γ, Grb2, Shc
Insulin (B600854) Receptor (INSR) Plasma Membrane Insulin Receptor Substrate (IRS) proteins
Vascular Endothelial Growth Factor Receptor (VEGFR) Plasma Membrane PLC-γ, PI3K
Non-Receptor Tyrosine Kinases (NRTKs) Src family kinases (e.g., Src, Fyn, Lyn) Cytoplasm, Plasma Membrane Focal Adhesion Kinase (FAK), Cas, Stat3
Janus kinases (JAKs) Cytoplasm Signal Transducers and Activators of Transcription (STATs)

Other Significant Tyrosine Modifications

Beyond phosphorylation, tyrosine residues can undergo several other important post-translational modifications that expand their functional repertoire.

Nitration: The addition of a nitro group (-NO2) to one of the ortho carbons of tyrosine's aromatic ring results in the formation of 3-nitrotyrosine. nih.govbmbreports.org This modification is often associated with nitrosative stress and can alter the structure and function of proteins. nih.govbmbreports.org The change in the pKa of the hydroxyl group can impact the protein's catalytic activity and signaling properties. bmbreports.org

Sulfation: Tyrosine O-sulfation is a common post-translational modification occurring in the trans-Golgi network, where a sulfate (B86663) group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue. nih.govmpi-cbg.de This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs) and is typically found on secreted and transmembrane proteins. mpi-cbg.deresearchgate.net Tyrosine sulfation plays a crucial role in protein-protein interactions.

Iodination: The addition of iodine atoms to the tyrosine ring is a critical step in the synthesis of thyroid hormones. Within the thyroid gland, thyroglobulin, a protein rich in tyrosine residues, undergoes iodination to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These iodinated tyrosines are then coupled to form the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4).

Hydroxylation: The hydroxylation of L-tyrosine is a key enzymatic step in several metabolic pathways. As will be discussed in more detail below, the enzyme tyrosine hydroxylase catalyzes the addition of a hydroxyl group to the meta position of the tyrosine ring, forming L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govwikipedia.orgnih.gov This is the initial and rate-limiting step in the biosynthesis of catecholamines. nih.govwikipedia.orgahajournals.org

L-Tyrosine as a Precursor for Specialized Metabolites (Biochemical Pathways, non-clinical)

L-Tyrosine is the starting point for the biosynthesis of a number of critical specialized metabolites, most notably the catecholamines. wikipedia.orgconsensus.appresearchgate.net

Catecholamine Biosynthesis Pathway (Molecular and Enzymatic Aspects)

The catecholamines—dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline)—are a group of neurotransmitters and hormones synthesized from L-tyrosine. wikipedia.orgwikipedia.org This biosynthetic pathway involves a series of enzymatic reactions that take place in the adrenal medulla and catecholaminergic neurons. pixorize.com

The conversion of L-tyrosine to L-DOPA is the first and rate-limiting step in catecholamine synthesis. nih.govwikipedia.orgahajournals.orgwikipedia.org This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), a mixed-function oxidase that requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) (BH4) as cofactors. nih.govwikipedia.orgnih.gov The activity of TH is tightly regulated, primarily through feedback inhibition by the catecholamine end-products and phosphorylation by various protein kinases. nih.gov This regulation ensures that the production of catecholamines is matched to physiological demand.

Following its synthesis, L-DOPA is rapidly converted to dopamine through the action of DOPA decarboxylase, also known as aromatic L-amino acid decarboxylase (AADC). nih.govpixorize.com This enzyme requires pyridoxal (B1214274) phosphate (vitamin B6) as a cofactor. pixorize.comyoutube.com

In neurons that produce norepinephrine and epinephrine, dopamine is then transported into synaptic vesicles where it is hydroxylated by dopamine beta-hydroxylase (DBH) to form norepinephrine. nih.govpixorize.com This enzyme is a copper-containing monooxygenase that utilizes ascorbic acid (vitamin C) as a cofactor. nih.govpixorize.com

The key enzymes and their functions in the initial stages of the catecholamine biosynthesis pathway are summarized in the table below.

EnzymeSubstrateProductCofactorsFunction
Tyrosine Hydroxylase (TH) L-TyrosineL-DOPAO2, Fe2+, Tetrahydrobiopterin (BH4)Rate-limiting step in catecholamine synthesis. nih.govwikipedia.orgahajournals.orgwikipedia.org
DOPA Decarboxylase (AADC) L-DOPADopaminePyridoxal Phosphate (Vitamin B6)Decarboxylation of L-DOPA. nih.govpixorize.com
Dopamine Beta-Hydroxylase (DBH) DopamineNorepinephrineAscorbic Acid (Vitamin C), CopperHydroxylation of dopamine. nih.govpixorize.com

Melanin (B1238610) Biosynthesis (Molecular and Enzymatic Aspects)

The synthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes, is a complex process critically dependent on L-Tyrosine. This biochemical pathway is primarily orchestrated within specialized organelles called melanosomes.

Tyrosinase Activity and Intermediates

The central enzyme in melanin production is tyrosinase, a copper-containing oxidase that catalyzes the initial and rate-limiting steps of melanogenesis. nih.govcreative-proteomics.comturkupetcentre.net The process commences with the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). sigmaaldrich.comyoutube.com Subsequently, tyrosinase facilitates the oxidation of L-DOPA to dopaquinone (B1195961). creative-proteomics.comsigmaaldrich.com

Dopaquinone stands as a crucial intermediate at a branch point in the melanin synthesis pathway. uni-muenchen.de Its subsequent fate determines the type of melanin produced. In the absence of sulfhydryl compounds, dopaquinone undergoes a series of reactions to form eumelanin, the brown-black pigment. This involves the conversion of dopaquinone to leucodopachrome and then to dopachrome. uni-muenchen.de Further enzymatic and spontaneous reactions lead to the formation of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which then polymerize to form eumelanin. youtube.comuni-muenchen.de

Conversely, in the presence of cysteine or glutathione (B108866), dopaquinone is converted to cysteinyl-DOPA, initiating the pathway for the synthesis of pheomelanin, the yellow-red pigment. uni-muenchen.de

Alkaloid Biosynthesis (e.g., in plants, fungi)

L-Tyrosine is a fundamental precursor for a wide and diverse array of alkaloids in plants and some fungi, including the pharmacologically significant benzylisoquinoline alkaloids (BIAs). wikipedia.orgnih.gov The biosynthetic journey from L-Tyrosine to these complex molecules involves a series of enzymatic modifications.

The initial steps often involve the conversion of L-Tyrosine into derivatives such as dopamine and 4-hydroxyphenylacetaldehyde. wikipedia.orgnih.gov For instance, in the opium poppy (Papaver somniferum), L-Tyrosine is the starting point for the synthesis of morphine. tandfonline.com The pathway to isoquinoline alkaloids proceeds through the decarboxylation of tyrosine or DOPA to yield dopamine. vt.edu This dopamine, along with 4-hydroxyphenylacetaldehyde derived from tyrosine, is then converted to (S)-reticuline, a key intermediate for various BIAs. vt.edu

Key enzymes in this process include tyrosine aminotransferase (TyrAT), which catalyzes the transamination of L-Tyrosine to 4-hydroxyphenylpyruvic acid, a precursor to 4-hydroxyphenylacetaldehyde. researchgate.net Norcoclaurine synthase (NCS) then catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the foundational structure of BIAs. wikipedia.org

Other Tyrosine-Derived Compounds

Beyond melanin and alkaloids, L-Tyrosine serves as a precursor for a multitude of other essential compounds with diverse physiological roles.

Tocopherols and Plastoquinones: In plants, L-Tyrosine is a key building block for the synthesis of tocopherols (Vitamin E) and plastoquinones, both of which are vital for photosynthesis and antioxidant defense. researchgate.net The aromatic head group of these molecules, homogentisic acid (HGA), is derived from L-Tyrosine. researchgate.netacs.org The pathway involves the conversion of L-Tyrosine to 4-hydroxyphenylpyruvate, which is then acted upon by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) to form HGA. acs.orgnih.gov

Coenzyme Q10: The biosynthesis of the benzoquinone ring of Coenzyme Q10 (ubiquinone), an essential component of the mitochondrial electron transport chain, originates from L-Tyrosine. tandfonline.comtaylorandfrancis.com The pathway involves a cascade of enzymatic reactions that convert L-Tyrosine to 4-hydroxybenzoic acid, the direct precursor to the benzoquinone structure. youtube.comclevelandclinic.org

p-Coumaric Acid: This phenolic compound, a precursor for flavonoids and other secondary metabolites in plants, is synthesized from L-Tyrosine through the action of the enzyme tyrosine ammonia-lyase (TAL). tandfonline.comnih.govresearchgate.netbritannica.com TAL catalyzes the non-oxidative deamination of L-Tyrosine to produce p-Coumaric acid. researchgate.net

Tyramine: The biogenic amine tyramine is produced through the decarboxylation of L-Tyrosine, a reaction catalyzed by the enzyme tyrosine decarboxylase. nih.govnih.gov This conversion is a significant metabolic route for L-Tyrosine, particularly when its levels are elevated. nih.govnih.gov

Cellular Uptake and Intracellular Trafficking of L-Tyrosine

The transport of L-Tyrosine across the cell membrane is a regulated process mediated by various amino acid transporter systems, ensuring a controlled supply for its diverse metabolic fates.

Amino Acid Transporter Systems (e.g., LAT, SNAT, A, L, ASC systems)

The uptake of L-Tyrosine into cells is primarily facilitated by several families of solute carriers (SLCs).

System L (LAT): The L-type amino acid transporter 1 (LAT1), a sodium-independent transporter, is a major carrier for large neutral amino acids, including L-Tyrosine. It functions as an obligatory exchanger, transporting L-Tyrosine into the cell in exchange for another amino acid, often glutamine, moving out. LAT1 exhibits high affinity for L-Tyrosine and is highly expressed in proliferating cells and at the blood-brain barrier.

System A (SNAT): The sodium-coupled neutral amino acid transporters (SNATs), also known as System A transporters, are responsible for the sodium-dependent uptake of small, neutral amino acids. While their primary substrates are amino acids like alanine and glutamine, some SNAT members can also transport L-Tyrosine, contributing to its intracellular accumulation. For instance, SNAT2 has been shown to serve as a tertiary carrier for L-Tyrosine derivatives. clevelandclinic.org

System ASC: The Alanine-Serine-Cysteine (ASC) transporters are another group of sodium-dependent carriers. While their primary substrates are small neutral amino acids, their role in the direct transport of the bulkier L-Tyrosine is less pronounced compared to System L transporters.

The following table summarizes the key characteristics of these transporter systems in relation to L-Tyrosine transport.

Transporter SystemNameKey CharacteristicsRole in L-Tyrosine Transport
System L L-type Amino Acid Transporters (LAT)Sodium-independent, obligatory exchangers.Major transporter for L-Tyrosine, especially LAT1, with high affinity.
System A Sodium-coupled Neutral Amino Acid Transporters (SNAT)Sodium-dependent, transport against concentration gradient.Can transport L-Tyrosine; SNAT2 can act as a tertiary carrier. clevelandclinic.org
System ASC Alanine-Serine-Cysteine TransportersSodium-dependent exchangers.Primarily transports smaller neutral amino acids; limited direct role in L-Tyrosine uptake.

Regulation of L-Tyrosine Cellular Homeostasis

Maintaining a stable intracellular concentration of L-Tyrosine is crucial for normal cellular function. This homeostasis is achieved through a complex interplay of transport, synthesis, and metabolism.

The activity of key enzymes in L-Tyrosine-dependent pathways is tightly regulated. For example, tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, is subject to feedback inhibition by its end products, such as dopamine. nih.govnih.gov This mechanism prevents the overproduction of these neurotransmitters when their levels are sufficient.

Furthermore, the expression of amino acid transporters can be regulated at the transcriptional level. For instance, the transcription factor p53 has been shown to regulate the expression of certain amino acid transporters, thereby influencing the cellular uptake of amino acids. researchgate.net The availability of amino acids can also influence the expression and stability of their transporters, providing another layer of regulation.

The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, is sensitive to intracellular amino acid levels. Changes in L-Tyrosine availability can influence mTORC1 activity, which in turn can modulate protein synthesis and other anabolic processes.

Advanced Research Methodologies for L Tyrosine Studies

Analytical Techniques for L-Tyrosine Quantification and Structural Elucidation

Accurate measurement and characterization of L-Tyrosine and its metabolites are fundamental to understanding its physiological and pathological significance. Modern analytical chemistry offers a suite of powerful tools to achieve this with high sensitivity and specificity.

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) Applications

Chromatography coupled with mass spectrometry stands as a cornerstone for the quantitative analysis of L-Tyrosine and its derivatives in complex biological matrices such as plasma, urine, and cell culture media. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique due to its high sensitivity and specificity. nih.gov This method involves the separation of L-Tyrosine from other sample components via high-performance liquid chromatography (HPLC), followed by ionization and detection using a tandem mass spectrometer. nih.govresearchgate.net Multiple reaction monitoring (MRM) is often used to enhance selectivity, where specific precursor-to-product ion transitions for L-Tyrosine and its isotopically labeled internal standards are monitored. This approach allows for the simultaneous quantification of L-Tyrosine and its modified forms, including 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine. nih.gov Sample preparation typically involves protein precipitation or solid-phase extraction to remove interfering substances. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for L-Tyrosine analysis. nih.gov This technique often requires derivatization of the amino acid to increase its volatility for gas-phase separation. While effective, the additional derivatization step can introduce variability. Both LC-MS/MS and GC-MS have been instrumental in studies of metabolic disorders and oxidative stress, where altered levels of L-Tyrosine and its metabolites serve as important biomarkers. nih.govplos.org

Technique Principle Sample Types Key Advantages Common Applications
LC-MS/MS Separation by liquid chromatography, followed by mass analysis of the molecule and its fragments.Plasma, Urine, Serum, Cell Culture MediaHigh sensitivity, high specificity, ability to analyze non-volatile compounds without derivatization.Quantification of L-Tyrosine and its modified forms (e.g., 3-Nitro-l-tyrosine) in clinical and research samples. nih.govnih.govplos.org
GC-MS Separation of volatile compounds by gas chromatography, followed by mass analysis.UrineHigh chromatographic resolution.Quantification of urinary L-Tyrosine and its metabolites, often requiring derivatization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about molecules in a sample. acs.org In the context of L-Tyrosine studies, NMR is invaluable for elucidating its structure in different ionization states and for tracking its metabolic transformations. semanticscholar.org

¹H NMR can be used to identify and quantify L-Tyrosine in biofluids by detecting the unique signals from its protons. acs.org More advanced techniques, such as two-dimensional NMR, can help to resolve complex spectra and unambiguously identify metabolites. Solid-state ¹⁷O NMR has been employed to probe the ionization state of the phenolic side chain of L-Tyrosine, which is crucial for its function in proteins. semanticscholar.org This technique is sensitive to the local chemical environment and can provide insights into hydrogen bonding and protein-ligand interactions. semanticscholar.org

NMR Technique Information Obtained Relevance to L-Tyrosine Studies
¹H NMR Quantitative and structural information based on proton signals.Quantification of L-Tyrosine in biological samples and monitoring metabolic changes. acs.org
¹³C NMR Information on the carbon skeleton of the molecule.Used in isotopic labeling studies to trace metabolic pathways.
¹⁷O NMR Probes the local environment of oxygen atoms.Characterization of the ionization state of the phenolic group of L-Tyrosine. semanticscholar.orgnih.gov
2D NMR (e.g., COSY, HSQC) Correlation between different nuclei, aiding in structural elucidation.Unambiguous identification of L-Tyrosine and its metabolites in complex mixtures.

Spectrophotometric and Fluorometric Approaches for Enzyme Activity

Spectrophotometric and fluorometric assays are widely used to measure the activity of enzymes involved in L-Tyrosine metabolism due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. nih.govpatsnap.com These methods rely on the change in absorbance or fluorescence of a substrate or product during the enzymatic reaction.

A common spectrophotometric assay for tyrosinase , an enzyme that catalyzes the oxidation of L-Tyrosine, measures the formation of dopachrome, a colored intermediate in the melanin (B1238610) synthesis pathway. nih.gov The increase in absorbance at a specific wavelength is proportional to the enzyme's activity.

For tyrosine aminotransferase (TAT) , which catalyzes the conversion of L-Tyrosine to 4-hydroxyphenylpyruvate, a continuous coupled spectrophotometric assay has been developed. nih.govbmrservice.com This assay links the TAT reaction to a dehydrogenase that oxidizes NADH, and the decrease in absorbance at 340 nm is monitored. nih.gov

Fluorometric assays generally offer higher sensitivity than spectrophotometric methods. nih.govpatsnap.com For instance, a fluorometric assay for tyrosine aminotransferase activity involves a series of enzymatic reactions where the final product is fluorescent. abcam.com The rate of fluorescence increase is directly proportional to the TAT activity. abcam.com

Assay Type Enzyme Example Principle Advantages Disadvantages
Spectrophotometric Tyrosinase, Tyrosine AminotransferaseMeasures the change in light absorbance of a colored substrate or product. nih.govnih.govSimple, cost-effective, widely accessible. patsnap.comLower sensitivity compared to fluorometric assays, potential for interference from other absorbing compounds. patsnap.com
Fluorometric Tyrosine AminotransferaseMeasures the change in fluorescence of a fluorogenic substrate or product. abcam.comHigh sensitivity, high specificity. nih.govpatsnap.comCan be more expensive, potential for quenching or photobleaching.

Isotopic Labeling Studies for Flux Analysis (e.g., ¹³C, ¹⁵N)

Isotopic labeling is a powerful technique used to trace the metabolic fate of L-Tyrosine and to quantify the rates, or fluxes, of metabolic pathways. This approach, known as metabolic flux analysis (MFA), involves introducing L-Tyrosine labeled with stable isotopes, such as ¹³C or ¹⁵N, into a biological system and then monitoring the incorporation of these isotopes into downstream metabolites. mdpi.com

By analyzing the distribution of isotopologues (molecules that differ only in their isotopic composition) using techniques like MS or NMR, researchers can determine the relative contributions of different pathways to the synthesis and degradation of L-Tyrosine and its products. mdpi.comedgehill.ac.uk For example, ¹³C-labeled L-Tyrosine can be used to track the flow of carbon atoms through pathways such as protein synthesis, neurotransmitter production, and energy metabolism. This provides a dynamic view of metabolic networks that is not achievable with static concentration measurements alone.

In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo models are indispensable for dissecting the molecular mechanisms underlying L-Tyrosine's functions in a controlled environment.

Cell Culture Systems for Metabolic and Signaling Pathway Investigations

Cell culture systems are fundamental tools for studying L-Tyrosine metabolism and its role in cellular signaling. sigmaaldrich.com Various cell lines, including Chinese hamster ovary (CHO) cells and melanoma cells, are used to investigate processes such as L-Tyrosine uptake, its incorporation into proteins, and its function as a precursor for other biomolecules. biologists.comnih.govnih.gov

In the context of biopharmaceutical production, CHO cells are extensively used to produce monoclonal antibodies. nih.gov Studies in these cells have shown that maintaining an adequate supply of L-Tyrosine is crucial for cell growth, viability, and the fidelity of protein synthesis. sigmaaldrich.comnih.gov L-Tyrosine starvation can trigger autophagy and affect culture pH. nih.gov

Cell culture models are also pivotal for investigating L-Tyrosine's role in signaling pathways. L-Tyrosine residues in proteins can be phosphorylated by tyrosine kinases, a key event in signal transduction that regulates cell proliferation, differentiation, and survival. nih.govnih.govfrontiersin.org The use of specific inhibitors and genetic manipulation in cell lines allows researchers to dissect the components of these signaling cascades and understand how they are influenced by L-Tyrosine availability.

Cell Line Area of Investigation Key Findings
Chinese Hamster Ovary (CHO) Cells Metabolism, Protein Synthesis, Biopharmaceutical ProductionL-Tyrosine is essential for cell growth, viability, and monoclonal antibody production. Its depletion can lead to autophagy. sigmaaldrich.comnih.govnih.gov
B16/F10 Melanoma Cells Amino Acid Transport, Melanin SynthesisL-Tyrosine uptake is influenced by the intracellular concentration of other amino acids and is primarily mediated by an exchange mechanism. biologists.com
Various Cancer Cell Lines Signaling PathwaysL-Tyrosine phosphorylation is a critical step in receptor tyrosine kinase signaling, which is often dysregulated in cancer. nih.govfrontiersin.org

Isolated Enzyme and Organelle Preparations for Biochemical Characterization

The biochemical characterization of L-Tyrosine metabolism heavily relies on studies using isolated enzymes and organelles. This approach allows researchers to investigate specific enzymatic reactions and transport processes in a controlled environment, free from the complexities of a whole-cell system.

A primary enzyme of interest is Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in the synthesis of catecholamines. novusbio.comwikipedia.org Assays for TH activity often involve incubating the isolated enzyme with its substrate, L-Tyrosine, and necessary cofactors like tetrahydrobiopterin (B1682763). wikipedia.orgnih.gov The product, L-DOPA, can then be quantified using techniques such as high-performance liquid chromatography (HPLC) with coulometric detection. nih.gov This method provides a direct measure of enzyme kinetics and can be used to screen for inhibitors or activators of TH. nih.gov Another approach utilizes radiolabeled L-Tyrosine, where the enzymatic product is measured radiometrically. nih.gov

Similarly, Tyrosinase , an enzyme involved in melanin synthesis, is studied in isolation to understand its dual activities: the hydroxylation of L-Tyrosine to L-DOPA (tyrosine hydroxylase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (dopa oxidase activity). nih.govnih.gov Spectrophotometric assays are commonly employed to measure the formation of pigments resulting from these reactions. nih.gov

Studies on isolated organelles, particularly mitochondria, are essential for understanding the energetic aspects of L-Tyrosine metabolism. For instance, researchers have investigated the effects of L-Tyrosine-derived metabolites, such as p-cresol (B1678582), on mitochondrial oxygen consumption and the production of reactive oxygen species in isolated colonocytes. nih.gov These experiments provide critical data on how L-Tyrosine catabolism can impact cellular energy production and oxidative stress. nih.gov

Table 1: Methodologies for Biochemical Characterization of L-Tyrosine Metabolism
MethodologyTargetKey Findings/ApplicationsReferences
High-Performance Liquid Chromatography (HPLC) with Coulometric DetectionTyrosine Hydroxylase (TH) activityQuantifies L-DOPA production to determine TH kinetics and screen for modulators. nih.gov
Radiometric AssayTyrosine Hydroxylase activityMeasures the conversion of radiolabeled L-Tyrosine to its product. nih.gov
SpectrophotometryTyrosinase activityMeasures pigment formation to assess both tyrosine hydroxylase and dopa oxidase activities. nih.gov
Mitochondrial RespirometryMitochondrial functionEvaluates the impact of L-Tyrosine metabolites on oxygen consumption and oxidative stress. nih.gov

Preclinical In Vivo Models (Non-Human Organisms)

Preclinical in vivo models are indispensable for understanding the systemic effects of L-Tyrosine metabolism and its regulation within a living organism. These models, which include genetically modified organisms, dietary manipulation studies, and gut microbiome investigations, bridge the gap between in vitro findings and human physiology.

Genetically modified organisms have revolutionized the study of L-Tyrosine by allowing for precise manipulation of the genes involved in its metabolic pathways.

In microbiology, strains of Escherichia coli have been genetically engineered to enhance the production of L-Tyrosine. tandfonline.comtandfonline.com This is often achieved by knocking out regulatory genes, such as tyrR, which represses the L-Tyrosine synthesis pathway, and up-regulating key enzymes. tandfonline.comtandfonline.com Such models are crucial for industrial biotechnology and for understanding the regulatory networks that control amino acid biosynthesis. nih.gov

Animal models, particularly knockout mice, have been instrumental in elucidating the physiological roles of enzymes in the L-Tyrosine pathway. For example, conditional knockout mice with a deleted Tyrosine Hydroxylase (TH) gene in the sympathoadrenal system have been generated to study the tissue-specific production of dopamine (B1211576). nih.govresearchgate.net These models have revealed differences in dopamine biosynthetic pathways across various peripheral tissues. nih.gov Similarly, knock-in mice with mutations equivalent to those found in human tyrosine hydroxylase deficiency have been created to model the resulting motor impairments and to investigate the underlying pathomechanisms. oup.com

Transgenic models are also employed. For instance, a Drosophila model overexpressing LRRK2, a gene linked to Parkinson's disease, showed a downregulation of the tyrosine metabolism pathway, suggesting a potential link between this gene and dopamine synthesis. mdpi.com

Table 2: Examples of Genetically Modified Organisms in L-Tyrosine Research
OrganismGenetic ModificationResearch FocusKey FindingsReferences
Escherichia coliKnockout of tyrR gene, upregulation of pathway enzymesEnhanced L-Tyrosine productionSignificantly increased L-Tyrosine yield, demonstrating the importance of removing negative regulation. tandfonline.comtandfonline.com
Mouse (Mus musculus)Conditional knockout of Tyrosine Hydroxylase (TH) geneTissue-specific dopamine synthesisRevealed distinct dopamine biosynthetic pathways in different peripheral tissues. nih.govresearchgate.net
Mouse (Mus musculus)Knock-in of a mutation in the TH geneModeling human tyrosine hydroxylase deficiencyDemonstrated motor impairments and provided insights into the disease's mechanisms. oup.com
Drosophila melanogasterOverexpression of LRRK2 geneLink between LRRK2 and Parkinson's diseaseShowed downregulation of the tyrosine metabolism pathway. mdpi.com

Altering the dietary intake of L-Tyrosine and its precursor, Phenylalanine, in animal models provides valuable information on how substrate availability affects biochemical pathways.

Studies in cats have shown that diets deficient in L-Tyrosine can lead to a change in hair color from black to reddish-brown due to reduced melanin synthesis. researchgate.netnih.gov This was associated with lower plasma tyrosine concentrations and decreased melanin in the hair. researchgate.netnih.gov Restoring dietary L-Tyrosine or Phenylalanine levels reversed this effect. researchgate.netnih.gov

In rats, tyrosine-deficient diets have been reported to decrease the accumulation of L-DOPA, a key precursor for neurotransmitters. aquast.org Conversely, supplementing the diet of stressed rats with L-Tyrosine has been shown to prevent the depletion of brain norepinephrine (B1679862) and restore normal behaviors. nih.govjofamericanscience.org These studies highlight the direct impact of dietary L-Tyrosine on catecholamine synthesis, particularly under conditions of high demand. examine.com

Pharmacological approaches that mimic dietary changes have also been used. For example, inhibiting the degradation of L-Tyrosine in a mouse model of phenylketonuria (PKU) led to increased brain tyrosine levels and enhanced dopamine synthesis. nih.gov

The gut microbiome plays a significant role in metabolizing dietary L-Tyrosine, producing various compounds that can have systemic effects. In vivo gut models are crucial for studying these interactions.

Research using mouse models has demonstrated that gut bacteria can metabolize L-Tyrosine to produce p-cresol sulfate (B86663) (PCS). nih.govfiercebiotech.com This metabolite was found to protect against allergic airway inflammation by acting on airway epithelial cells. nih.govfiercebiotech.com Depletion of the gut microbiota with antibiotics abrogated the beneficial effects of L-Tyrosine supplementation, confirming the essential role of the microbes in this process. researchgate.net

In a pig model, radiolabeled 14C-L-tyrosine was used to trace the fate of microbially fermented tyrosine. nih.gov The study found that radioactivity was detected in the brain, indicating that metabolites produced by the gut microbiota from L-Tyrosine can cross the blood-brain barrier and potentially influence brain function. nih.gov

Studies in Daphnia magna have also shown that gut bacteria can produce L-Dopa from L-Tyrosine, which could in turn affect the host's dopamine synthesis and behavior. biorxiv.org Certain bacterial taxa, such as Pseudomonas, were found to be upregulated in the presence of L-Tyrosine. biorxiv.org

Computational and systems biology approaches integrate experimental data into mathematical models to simulate and predict the behavior of complex metabolic networks. These methods are increasingly being applied to the study of L-Tyrosine metabolism.

Metabolic network reconstruction involves creating a comprehensive map of all known metabolic reactions in an organism. ucsd.edu For L-Tyrosine, this includes its synthesis from chorismate, its degradation, and its conversion into various important molecules like catecholamines and thyroid hormones. kegg.jpnih.gov

Flux Balance Analysis (FBA) is a mathematical technique used to predict the flow of metabolites through a reconstructed metabolic network. wikipedia.org By defining an objective function, such as maximizing the production of a specific compound, FBA can identify the optimal distribution of metabolic fluxes. lanl.govucsd.edu

In the context of L-Tyrosine, FBA has been used to guide the metabolic engineering of microorganisms for enhanced production. nih.gov By simulating the effects of gene knockouts or overexpression, researchers can identify the most effective strategies to channel metabolic flux towards L-Tyrosine synthesis. nih.gov Dynamic FBA (dFBA) extends this approach to model time-varying processes, such as those in batch or fed-batch cultures, providing a more realistic simulation of industrial fermentation. nih.gov These computational models, when combined with experimental data, provide a powerful platform for understanding and optimizing L-Tyrosine metabolism. nih.gov

Computational and Systems Biology Approaches

Molecular Dynamics Simulations and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This methodology provides high-resolution insights into the dynamic nature of biological systems, which is often not achievable through experimental techniques alone. scilit.com In the context of L-Tyrosine, MD simulations are instrumental in elucidating the specific interactions between this amino acid and its protein targets, such as enzymes and receptors.

The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles. By calculating the forces between particles and the potential energy of the system, the trajectory of every atom can be tracked over a defined period. This allows researchers to observe complex biological processes at an atomic level, including protein folding, conformational changes, and the binding or unbinding of a ligand like L-Tyrosine. nih.gov

A significant application of MD simulations in L-Tyrosine research is the study of tyrosine kinases, a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue in a protein. acs.org Dysregulation of these kinases is linked to various diseases. MD simulations, often spanning microseconds, can reveal the flexibility-activity relationships within these enzymes. acs.org By simulating the kinase in both its active and inactive states, researchers can analyze fluctuations in residue positions and changes in binding pocket volumes, providing a holistic understanding of how L-Tyrosine residues are recognized and phosphorylated. acs.org

One study on the insulin-phenol complex serves as a relevant model for understanding L-Tyrosine interactions, given the structural similarity of phenol (B47542) to the tyrosine side chain. nih.gov Researchers used MD simulations to model the binding and unbinding pathways of the ligand from the protein's binding pocket. This approach allows for the calculation of thermodynamic data and the identification of key amino acid residues that block or facilitate the ligand's exit. nih.gov Such simulations provide a detailed map of the energy landscape of the interaction, highlighting the forces and conformational changes involved.

The table below summarizes parameters from a representative MD simulation studying a protein-ligand complex, illustrating the typical setup for such an investigation.

Simulation Parameter Value / Description Reference
System Composition2Zn insulin (B600854) hexamer, phenol ligand, 4826 water molecules nih.gov
Total Atoms17,692 nih.gov
Force FieldGROMOS96 43A1 nih.gov
Simulation TimeRestricted to nanoseconds for real-time observation, extended via pathway exploration methods nih.gov
Reaction CoordinateDistance between the center of mass of the ligand and the protein nih.gov
Key FindingThe simulation identified specific residues (e.g., Ile A10) that act as a gate, controlling ligand access to the binding pocket. nih.gov

These simulations are crucial for drug discovery and design, as they can predict how modifications to a ligand or protein might affect binding affinity and residence time, which is the duration a drug stays bound to its target. youtube.com

Bioinformatics for Predictive Modeling (e.g., Tyrosine Phosphorylation Sites)

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. A key application in L-Tyrosine research is the development of predictive models to identify potential tyrosine phosphorylation sites on proteins. oup.com Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes. unl.edu Identifying which specific tyrosine residues in a protein can be phosphorylated is fundamental to understanding cell signaling networks. worldscientific.com

Given that experimental identification of phosphorylation sites can be expensive and time-consuming, computational prediction methods have become an essential complementary approach. oup.comunl.edu These tools typically require only a protein's amino acid sequence as input and provide a likelihood score for each serine, threonine, or tyrosine (S/T/Y) residue being a phosphorylation site. oup.com

Predictive models for tyrosine phosphorylation can be broadly categorized:

Kinase-Specific Predictors : These tools predict phosphorylation sites for a specific protein kinase. They require both the protein sequence and the kinase type as input. unl.edu Examples include KinasePhos, which uses machine learning to provide models for individual kinases or kinase families. creative-proteomics.com

Non-Kinase-Specific Predictors : These models predict whether a tyrosine residue is a phosphorylation site without knowing the specific kinase involved. unl.edu This is particularly useful when the associated kinase is unknown. PhosphoSVM is an example of a non-kinase-specific tool that integrates various sequence-based features to make its predictions. unl.edu

Modern predictive tools often employ sophisticated machine learning and deep learning algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and Convolutional Neural Networks (CNNs). creative-proteomics.comnih.gov These models are trained on large datasets of experimentally verified phosphorylation sites. They learn to recognize patterns in the amino acid sequences surrounding the central tyrosine residue, as well as other features like predicted protein secondary structure, solvent accessibility, and evolutionary conservation. unl.edunih.gov For instance, the DeepPhos tool uses densely connected CNNs to capture complex sequence patterns, outperforming many earlier methods. creative-proteomics.com Another approach, Attenphos, utilizes a self-attention mechanism to effectively capture long-range dependencies between amino acids in the sequence. creative-proteomics.com

The performance of these predictive models is evaluated using several statistical measures, including accuracy, sensitivity, specificity, and the Area Under the Curve (AUC) from a Receiver Operating Characteristic (ROC) analysis. nih.gov The table below compares several bioinformatics tools used for predicting phosphorylation sites.

Tool Name Methodology Key Features Reported Performance Metric Reference
PhosphoSVM Support Vector Machine (SVM)Non-kinase-specific; integrates 9 sequence-level scores (e.g., Shannon entropy, predicted disorder).AUC of 0.7383 for tyrosine sites in a ten-fold cross-validation. unl.edu
DeepPhos Deep Learning (Densely Connected CNNs)Capable of both general and kinase-specific predictions.Outperforms many existing methods in both prediction categories. creative-proteomics.com
Attenphos Deep Learning (Self-Attention Mechanism)Captures long-range amino acid dependencies; reduces model parameters.Demonstrated superior performance for serine, threonine, and tyrosine predictions. creative-proteomics.com
TransPhos Deep Learning (Transformer Encoder & CNNs)Focuses on high accuracy through advanced deep learning architecture.Achieved high AUC values across various test datasets. creative-proteomics.com
SMNBI Network-Based Inference (Site-Modification Network)Incorporates in situ PTM information where different modifications occur on the same site.Shows superior performance compared to other network-based and sequence-based methods. worldscientific.com

These bioinformatics tools are invaluable for generating hypotheses and guiding experimental research, significantly accelerating the study of protein function and cellular regulation related to L-Tyrosine. nih.gov

Theoretical Frameworks and Unifying Hypotheses in L Tyrosine Research

Metabolic Control Analysis of L-Tyrosine Pathways

Metabolic control analysis (MCA) is a quantitative framework used to understand how fluxes and concentrations of metabolites in a metabolic pathway are controlled by the network's components. In the context of L-Tyrosine, MCA helps to identify rate-limiting steps and bottlenecks in its biosynthesis, which is crucial for applications in metabolic engineering and biotechnology.

Studies have systematically analyzed the genes involved in L-Tyrosine biosynthesis to pinpoint these bottlenecks. In one such study, nine genes essential for L-Tyrosine production were analyzed. nih.gov This included seven genes for the L-Tyrosine biosynthetic pathway and two for overproducing the precursors E4P and PEP. nih.gov By overexpressing certain genes, such as the transaldolase gene TAL1, the enolase II gene ENO2, and the pentafunctional enzyme gene ARO1, researchers were able to achieve a significant increase in the production of p-coumaric acid, a derivative of L-Tyrosine. nih.gov This demonstrates the practical application of MCA principles in identifying and alleviating pathway limitations.

The following table summarizes the effects of genetic modifications on the production of p-coumaric acid, illustrating the principles of metabolic control in the L-Tyrosine pathway.

Genetic ModificationFold Increase in p-Coumaric Acid Production
Overexpression of TAL1, ENO2, and ARO11.55

Data derived from a study on the optimization of the L-Tyrosine metabolic pathway in Saccharomyces cerevisiae. nih.gov

This systematic approach, grounded in MCA, provides a robust strategy for the optimization of the L-Tyrosine metabolic pathway, leading to high-producing strains with industrial and research applications. nih.gov

Evolutionary Biology Perspectives on L-Tyrosine Metabolism and Diversification

From an evolutionary biology standpoint, the metabolism of L-Tyrosine is a fascinating case study in the diversification of metabolic pathways. The core pathways for L-Tyrosine synthesis and degradation are ancient and conserved, yet they have also given rise to a vast array of specialized metabolites with diverse ecological functions.

In plants, L-Tyrosine is synthesized through the shikimate pathway and serves as a precursor to a wide range of natural compounds, including essential molecules like tocopherols (Vitamin E), plastoquinone, and ubiquinone. nih.gov Beyond these primary roles, L-Tyrosine is a building block for numerous specialized metabolites, such as benzylisoquinoline alkaloids (e.g., morphine) and betalains, which play roles in defense, pigmentation, and stress response. nih.gov The evolution of these specialized pathways is thought to be driven by the constant interaction of plants with their environment, including herbivores, pathogens, and abiotic stressors. nih.gov

The diversification of L-Tyrosine metabolism is also evident in fungi. Gene clusters encoding enzymes for accessory or environmentally specialized metabolic pathways, such as the L-Tyrosine degradation (TD) and gentisate catabolism (GC) gene clusters in Aspergillus fumigatus, likely play a significant role in fungal genome evolution. nih.gov The TD gene cluster, for instance, is involved in the breakdown of L-Tyrosine and the production of pyomelanin, a fungal pathogenicity factor. nih.gov The distribution of these gene clusters across different fungal species is often "spotty," suggesting a complex evolutionary history shaped by gene cluster loss and horizontal gene transfer (HGT). nih.gov

Evidence of HGT has been found for the TD gene cluster between extremophilic, melanized fungi and for the GC gene cluster between grass pathogens. nih.gov This suggests that the distribution of these specialized L-Tyrosine metabolism modules is influenced by both the ecology and phylogeny of fungal species. nih.gov

Metabolic ModuleFunctionEvolutionary Mechanism
L-Tyrosine Degradation (TD) Gene ClusterBreakdown of L-Tyrosine, production of pyomelaninGene cluster loss, Horizontal Gene Transfer
Gentisate Catabolism (GC) Gene ClusterDegradation of phenolic compoundsGene cluster loss, Horizontal Gene Transfer

This table illustrates the evolutionary dynamics of specialized L-Tyrosine metabolism modules in fungi. nih.gov

The plasticity of specialized metabolism, fueled by factors like enzyme promiscuity and environmental pressures, creates a fertile ground for the evolutionary emergence of chemical diversity from core pathways like that of L-Tyrosine. nih.gov

Hypotheses on the Regulatory Significance of L-Tyrosine Availability

The availability of L-Tyrosine is hypothesized to be a critical regulatory factor in several key physiological processes, most notably the synthesis of catecholamine neurotransmitters. The "precursor-control" hypothesis posits that the rate of synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) can be limited by the availability of their precursor, L-Tyrosine, particularly under conditions of high neuronal activity. nih.gov

When catecholaminergic neurons are firing frequently, as is the case during acute stress, they release more neurotransmitter. nih.gov This increased demand can enhance the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, making it more susceptible to control by the concentration of its substrate, L-Tyrosine. nih.gov This forms the basis for the hypothesis that L-Tyrosine can mitigate the adverse effects of acute stress by supporting sustained neurotransmitter synthesis. nih.gov

Research has shown that elevations in brain L-Tyrosine levels can increase the accumulation of L-dihydroxyphenylalanine (DOPA), the immediate product of tyrosine hydroxylase activity. nih.gov This suggests that even under normal physiological conditions, L-Tyrosine availability can influence the rate of catecholamine synthesis. nih.gov Furthermore, studies have demonstrated that increasing L-Tyrosine availability can raise the extracellular levels of dopamine and norepinephrine metabolites, confirming that these elevations affect catecholamine synthesis under baseline conditions. nih.gov

The following table summarizes the effects of increased L-Tyrosine availability on catecholamine metabolism in different brain regions of the rat, providing evidence for its regulatory significance.

Brain RegionEffect of Increased L-Tyrosine on Stimulated Dopamine EffluxEffect of Increased L-Tyrosine on Stimulated Norepinephrine Efflux
Medial Prefrontal Cortex (MPFC)Significantly elevatedSignificantly elevated
StriatumLowered at higher concentrationsNot significantly affected

Data from a study examining the effects of L-Tyrosine availability on catecholamine indices. nih.gov

These findings support the hypothesis that acute increases in L-Tyrosine levels, within a physiological range, can enhance catecholamine metabolism and efflux in specific brain regions. nih.gov This regulatory role of L-Tyrosine availability has significant implications for understanding the neurochemical basis of stress, cognition, and mood.

Systems-Level Understanding of Tyrosine-Mediated Biological Networks

A systems-level understanding of L-Tyrosine's role in biological networks moves beyond the study of individual pathways to consider the complex interplay of multiple components. This is particularly relevant in the context of receptor tyrosine kinases (RTKs), a large family of cell surface receptors that play pivotal roles in cellular signaling. nih.govadvancedsciencenews.com

RTKs are integral to a vast network of interactions that govern processes such as cell growth, differentiation, and metabolism. advancedsciencenews.com These receptors act as an interface between the cell's external environment and its internal regulatory networks. advancedsciencenews.com The binding of ligands to the extracellular domain of an RTK stimulates its intracellular tyrosine kinase activity, initiating a cascade of downstream signaling events. nih.gov

Such models have revealed that the reprogramming of RTK networks is a dynamic and integrative response, not solely dependent on a single mechanism like protein synthesis. nih.gov This highlights the intricate, systems-level control of these tyrosine-mediated networks. The multi-level organization of biological systems, from the interactions of amino acid residues within a single protein to the complex web of protein-protein interactions, underscores the importance of a network perspective. frontiersin.org

The following table outlines key components and regulatory mechanisms in RTK signaling networks, emphasizing the systems-level control.

Component/MechanismRole in RTK Network
Ligand BindingInitiates signal transduction by activating the RTK's kinase activity. nih.gov
Receptor DimerizationA common mechanism of RTK activation upon ligand binding.
AutophosphorylationThe RTK phosphorylates itself on specific tyrosine residues, creating docking sites for downstream signaling proteins.
SH2 DomainsProtein modules that specifically bind to phosphorylated tyrosine motifs, recruiting signaling proteins to the activated receptor. mdpi.com
Feedback LoopsCan either amplify or dampen the signaling response, contributing to the dynamic control of the network. nih.gov
CrosstalkInteractions between different signaling pathways, allowing for the integration of multiple signals.

A systems-level perspective is crucial for understanding how perturbations in these networks can lead to diseases like cancer and for developing more effective therapeutic strategies that target the network as a whole rather than individual components. nih.govnih.gov

Future Directions and Emerging Research Avenues in L Tyrosine Biology

Elucidating Novel Enzymatic Pathways and Unconventional Roles

While the primary metabolic pathways of L-Tyrosine are well-documented, emerging research is focused on uncovering novel enzymatic reactions and non-canonical functions of this versatile amino acid and its derivatives. nih.gov Scientists are investigating previously uncharacterized enzymes and promiscuous enzyme activities that could lead to the synthesis of novel bioactive compounds. frontiersin.org For instance, research has identified new tyrosine ammonia (B1221849) lyases (TALs) which are crucial for the synthesis of p-coumaric acid, a precursor to flavonoids. researchgate.netnih.gov

Beyond its role as a building block for proteins and a precursor for neurotransmitters and hormones, L-Tyrosine is being explored for its regulatory functions. nih.govsigmaaldrich.cn Studies suggest that L-Tyrosine and its metabolite L-DOPA can act as bioregulatory agents, influencing cellular functions beyond melanogenesis through receptor-mediated or non-receptor-mediated mechanisms. nih.gov There is also growing interest in understanding the physiological significance of L-Tyrosine modifications like phosphorylation and sulfation. nih.gov The discovery of these unconventional roles and pathways opens up new possibilities for therapeutic interventions and biotechnological applications.

Interdisciplinary Approaches Combining Omics Technologies (e.g., Metabolomics, Proteomics)

For example, parallel phosphoproteomics and metabolomics are being used to map the global metabolic tyrosine phosphoproteome, identifying phosphorylation sites on metabolic enzymes and their functional consequences. pnas.orgnih.gov This integrated analysis helps to prioritize and characterize functionally significant tyrosine phosphorylation events that are often dysregulated in diseases like cancer. pnas.orgnih.gov Furthermore, multi-omics studies are being employed to investigate the intricate interactions between the gut microbiota, host metabolism of L-Tyrosine, and their collective impact on health and disease, such as in autoimmune conditions. wjgnet.com

Development of Advanced Probes and Imaging Techniques for L-Tyrosine Metabolites

Visualizing and quantifying L-Tyrosine and its metabolites in real-time and within their native biological context is a significant challenge that is being addressed through the development of advanced probes and imaging techniques. These tools are crucial for understanding the spatiotemporal dynamics of L-Tyrosine metabolism and its role in various physiological and pathological processes.

Researchers are developing novel PET (Positron Emission Tomography) tracers based on L-Tyrosine analogs, such as O-[11C]methyl-L-tyrosine and O-(2-[18F] fluoroethyl)-L-tyrosine ([18F]FET), for improved tumor imaging. nih.govmdpi.com These tracers offer better diagnostic accuracy for brain tumors compared to standard imaging methods by highlighting amino acid transport, which is often upregulated in cancer cells. mdpi.comsnmjournals.orgbmj.com Additionally, new fluorescent probes are being designed for the sensitive and selective detection of L-Tyrosine, enabling its quantification in biological samples and in vitro systems. researchgate.net The ongoing development of these sophisticated imaging and detection methods will provide unprecedented insights into the localized metabolism and function of L-Tyrosine.

Engineering Microbial and Plant Systems for Enhanced L-Tyrosine Derivative Production

The increasing demand for valuable natural products derived from L-Tyrosine has spurred significant interest in metabolic engineering of microbial and plant systems. researchgate.netnih.govbohrium.com By harnessing the power of synthetic biology, scientists are creating "cell factories" capable of producing a wide array of high-value aromatic compounds, including resveratrol, L-DOPA, and various flavonoids. researchgate.netresearchgate.netacs.org

Table 1: Examples of Engineered Microorganisms for L-Tyrosine Derivative Production

OrganismDerivative ProducedTiter AchievedReference
Escherichia coliL-DOPA25.53 g/L nih.gov
Escherichia coliTyrosol1.58 g/L osti.gov
Pichia pastorisResveratrol1825 mg/L acs.org
Pichia pastorisNaringenin1067 mg/L acs.org
Escherichia coliD-p-hydroxyphenylglycine (D-HPG)42.69 g/L nih.gov

These advancements are achieved through various strategies, including the overexpression of key biosynthetic enzymes, the elimination of competing metabolic pathways, and the introduction of novel enzymatic activities from different organisms. frontiersin.orgbohrium.com For instance, engineering E. coli with a bacterial phenylalanine hydroxylase and a tetrahydrobiopterin-regeneration system has enabled efficient production of tyrosine from phenylalanine. osti.gov Similarly, constructing an L-Tyrosine chassis in the yeast Pichia pastoris has significantly enhanced the production of various aromatic secondary metabolites. acs.org The development of these engineered systems offers a sustainable and economically viable alternative to traditional chemical synthesis and plant extraction methods for a wide range of valuable compounds. researchgate.netnih.gov

Understanding L-Tyrosine in Host-Microbiome Interactions Beyond Clinical Outcomes

The intricate relationship between the host and its gut microbiome is a rapidly expanding area of research, with L-Tyrosine emerging as a key player in this complex interplay. Scientists are moving beyond simply correlating microbial changes with clinical outcomes to mechanistically understanding how microbial metabolism of L-Tyrosine influences host physiology. nih.gov

Studies have shown that gut bacteria can metabolize L-Tyrosine to produce various compounds, such as p-cresol (B1678582), which can have systemic effects on the host. researchgate.netnih.gova-z.lu For example, the microbial metabolite p-cresol sulfate (B86663) (PCS), derived from L-Tyrosine, has been shown to protect against allergic airway inflammation in animal models. nih.gova-z.lubiospace.com Conversely, gut bacterial enzymes like tyrosine decarboxylase can affect the bioavailability of drugs like L-DOPA, the primary treatment for Parkinson's disease. biorxiv.org Research is also exploring how microbial metabolites of L-Tyrosine might influence neurotransmitter levels in the brain, potentially impacting conditions like depression. frontiersin.org A deeper understanding of these host-microbiome interactions at the molecular level will be crucial for developing novel therapeutic strategies targeting the gut-brain axis and other systemic pathways.

Q & A

Q. How can researchers verify the purity of L-Tyrosine (98.5%) in experimental setups?

Methodological Answer: Purity verification requires orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) to quantify impurities and confirm ≥98.5% purity .
  • Thin-Layer Chromatography (TLC) for rapid qualitative assessment of contamination .
  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and rule out degradation byproducts .
  • Always cross-reference supplier certificates (e.g., Sigma-Aldrich’s BioXtra specifications) with in-house validation .

Q. What experimental design considerations are critical for studies involving L-Tyrosine in cell culture?

Methodological Answer:

  • Variable Isolation : Control for variables like pH, temperature, and serum-free media to isolate L-Tyrosine’s effects on neurotransmitter synthesis .
  • Dose-Response Curves : Test concentrations spanning physiological (e.g., 50–200 µM) and supraphysiological ranges to identify saturation points .
  • Negative Controls : Use tyrosine-free media or competitive inhibitors (e.g., α-methyltyrosine) to validate specificity .

Q. How can reproducibility of L-Tyrosine-dependent biochemical assays be ensured?

Methodological Answer:

  • Standardized Protocols : Document storage conditions (e.g., desiccation at −20°C to prevent oxidation) and reconstitution buffers (e.g., PBS at pH 7.4) .
  • Inter-Laboratory Calibration : Share raw datasets (e.g., HPLC chromatograms) via repositories like Figshare to enable cross-validation .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing contradictory data in L-Tyrosine’s role in stress response pathways?

Q. How can researchers resolve discrepancies in L-Tyrosine’s bioavailability across in vitro vs. in vivo models?

Methodological Answer:

  • Compartmental Pharmacokinetic Modeling : Simulate blood-brain barrier penetration rates using software like NONMEM to reconcile in vitro transport assays with rodent plasma data .
  • Isotope Tracing : Use ¹³C-labeled L-Tyrosine to track metabolic fate in vivo via mass spectrometry .

Q. What methodologies optimize L-Tyrosine synthesis for high-purity (≥98.5%) research-grade material?

Methodological Answer:

  • Enzymatic Catalysis : Engineer E. coli tyrosine ammonia-lyase (TAL) for scalable, low-impurity production .
  • Crystallization Refinement : Use gradient cooling to isolate L-Tyrosine crystals from racemic mixtures, followed by recrystallization in ethanol-water .

Methodological & Reporting Standards

Q. How should literature reviews on L-Tyrosine’s neurochemical mechanisms be structured to address research gaps?

Methodological Answer:

  • PRISMA Guidelines : Systematically screen databases (e.g., PubMed, Scopus) with keywords like “L-Tyrosine AND dopamine synthesis NOT industrial” .
  • Gap Analysis Matrix : Tabulate conflicting findings (e.g., tyrosine hydroxylase activation thresholds) to prioritize replication studies .

Q. What ethical reporting practices apply to studies using L-Tyrosine in animal models?

Methodological Answer:

  • ARRIVE 2.0 Compliance : Detail animal strain, sample size justification, and euthanasia protocols in Methods sections .
  • Data Transparency : Deposit raw electrophysiology or behavioral data in FAIR-aligned repositories (e.g., Zenodo) .

Q. How should researchers interpret conflicting results from L-Tyrosine’s impact on cognitive performance?

Methodological Answer:

  • Moderator Analysis : Stratify data by covariates like baseline dopamine levels or task complexity (e.g., n-back vs. Stroop tests) .
  • Mechanistic Studies : Pair behavioral assays with microdialysis to correlate tyrosine uptake with prefrontal cortex dopamine release .

Q. What strategies align research objectives with hypotheses in L-Tyrosine metabolism studies?

Methodological Answer:

  • Logic Models : Map hypothesized pathways (e.g., L-Tyrosine → L-DOPA → dopamine) to measurable endpoints (e.g., HPLC-quantified metabolites) .
  • Pre-Registration : Submit experimental designs (e.g., dosing regimens) to platforms like Open Science Framework to reduce hindsight bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.